molecular formula C10H10F2N2O B1408710 5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde CAS No. 1707605-06-8

5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde

Cat. No.: B1408710
CAS No.: 1707605-06-8
M. Wt: 212.2 g/mol
InChI Key: ONPDFJGKRVXEAR-UHFFFAOYSA-N
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Description

5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde: is a chemical compound with the molecular formula C10H10F2N2O and a molecular weight of 212.2 g/mol . This compound features a pyrrolidine ring substituted with two fluorine atoms and a picolinaldehyde moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde typically involves the reaction of 3,3-difluoropyrrolidine with picolinaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The fluorine atoms can enhance the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

  • 5-(3,3-Difluoropyrrolidin-1-yl)pyridine-2-carbaldehyde
  • 5-(3,3-Difluoropyrrolidin-1-yl)benzaldehyde
  • 5-(3,3-Difluoropyrrolidin-1-yl)thiophene-2-carbaldehyde

Comparison: Compared to these similar compounds, 5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde is unique due to the presence of the picolinaldehyde moiety, which can participate in additional interactions and reactions. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-(3,3-difluoropyrrolidin-1-yl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O/c11-10(12)3-4-14(7-10)9-2-1-8(6-15)13-5-9/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPDFJGKRVXEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=CN=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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